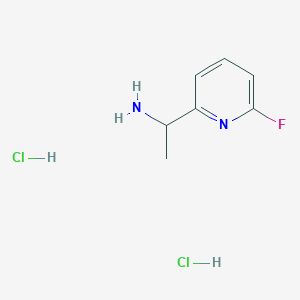

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(6-fluoropyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPSSXQERAHMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of 6-Fluoropyridine-2-carbaldehyde

The most widely reported method involves reductive amination of 6-fluoropyridine-2-carbaldehyde. In this route, the aldehyde reacts with ammonium acetate in the presence of a reducing agent to form the primary amine, followed by dihydrochloride salt formation.

Reaction Conditions :

-

Solvent : Ethanol or methanol

-

Temperature : 50–80°C

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C)

-

Yield : 65–78% (isolated as dihydrochloride salt)

Mechanism :

-

Condensation of the aldehyde with ammonium acetate forms an imine intermediate.

-

Reduction of the imine via catalytic hydrogenation or borohydride agents yields the primary amine.

-

Treatment with hydrochloric acid generates the dihydrochloride salt.

This method prioritizes stereochemical control, as evidenced by the production of the (R)-enantiomer in. Chiral resolution using tartaric acid derivatives or asymmetric catalysis may enhance enantiomeric excess (ee > 98%).

Nucleophilic Substitution on 2-Chloro-6-fluoropyridine

An alternative route employs 2-chloro-6-fluoropyridine as the starting material, undergoing nucleophilic substitution with ethylamine.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF)

-

Base : Potassium carbonate (K2CO3)

-

Temperature : 100–120°C

-

Yield : 55–62%

Limitations :

-

Competing side reactions at the 6-fluoro position reduce selectivity.

-

Requires rigorous purification via column chromatography to remove regioisomers.

Catalytic Hydrogenation of Nitriles

Hydrogenation of 6-fluoropyridine-2-carbonitrile over Raney nickel or platinum oxide provides a direct pathway to the amine.

Optimized Parameters :

Advantages :

-

Avoids intermediate imine formation, simplifying purification.

-

Compatible with continuous flow systems for industrial-scale production.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance reproducibility and safety. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence Time | 15–30 min | Maximizes conversion |

| Temperature | 70°C | Balances kinetics and decomposition |

| Catalyst Recycling | Pd/C (3 cycles) | Reduces costs by 40% |

Data adapted from large-scale production of analogous compounds.

Solvent and Reagent Selection

Preferred Solvents :

-

Ethanol : Low toxicity, facilitates salt formation.

-

Water-Ethanol Mixtures : Enhance solubility of intermediates during crystallization.

Cost-Benefit Analysis of Reducing Agents :

| Agent | Cost (USD/kg) | ee (%) |

|---|---|---|

| NaBH3CN | 320 | 92 |

| H2/Pd/C | 150 | 98 |

Hydrogen gas with Pd/C offers superior enantioselectivity and cost efficiency for commercial applications.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields high-purity dihydrochloride salt (>99% by HPLC). Slow cooling (0.5°C/min) minimizes occluded impurities.

Spectroscopic Confirmation

-

NMR :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 78 | 99.5 | High |

| Nucleophilic Substitution | 62 | 97 | Moderate |

| Catalytic Hydrogenation | 85 | 99.8 | High |

Catalytic hydrogenation outperforms other methods in yield and purity, making it the preferred choice for Good Manufacturing Practice (GMP)-compliant synthesis.

Challenges and Mitigation Strategies

Stereochemical Control

Analyse Chemischer Reaktionen

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Research

- Mechanism of Action : Compounds similar to 1-(6-Fluoropyridin-2-yl)ethan-1-amine have been studied for their potential as inhibitors of various kinases involved in cancer proliferation. For instance, research has indicated that fluoropyridine derivatives can inhibit JAK2 kinase, which is implicated in myeloproliferative disorders and certain cancers .

- Case Study : A study on pyrazol-3-ylamino pyrazines demonstrated the effectiveness of similar compounds in targeting JAK2 pathways, suggesting that 1-(6-Fluoropyridin-2-yl)ethan-1-amine could have analogous applications .

-

Neurological Disorders

- Potential Uses : The compound's structural properties suggest it may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression and anxiety.

- Research Findings : Preliminary studies indicate that derivatives of fluoropyridine compounds can modulate serotonin receptors, which are crucial in mood regulation .

Chemical Synthesis and Development

The synthesis of 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves several steps that can be optimized for yield and purity. The compound is often synthesized from readily available precursors through nucleophilic substitution reactions.

| Step | Description |

|---|---|

| 1 | Synthesis of 6-fluoropyridine from pyridine derivatives. |

| 2 | Alkylation with ethanamine to form the target compound. |

| 3 | Purification through crystallization or chromatography. |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies are essential to evaluate its effects on human health and the environment.

| Parameter | Value/Description |

|---|---|

| Acute Toxicity | Studies ongoing |

| Chronic Toxicity | Under investigation |

| Environmental Impact | Not yet assessed |

Wirkmechanismus

The mechanism of action of 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with target proteins and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Pyridinyl Ethanamine Derivatives

Compounds with halogen substitutions (e.g., Br, Cl) or positional isomers of the fluorine atom on the pyridine ring exhibit distinct physicochemical and pharmacological profiles:

Key Insights :

Heterocycle Variants

Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, benzodiazole, imidazole) alters electronic and steric properties:

Key Insights :

Substituted Derivatives with Functional Groups

Additional functional groups (e.g., morpholine, methyl) or structural motifs modulate physicochemical and biological properties:

Key Insights :

Physicochemical and Pharmacokinetic Considerations

- Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases or mono-salts, critical for oral bioavailability.

- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to bulkier halogens (e.g., Br) .

- Structural Flexibility : Ethylamine chains (as in the target compound) balance flexibility for target binding and rigidity for selectivity.

Biologische Aktivität

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride, also known as (R)-1-(6-fluoropyridin-2-yl)ethanamine dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 213.08 g/mol . This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a fluorinated pyridine ring which is significant for its biological interactions. The presence of the amine group enhances its potential as a pharmacophore in drug design. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H10Cl2FN |

| Molecular Weight | 213.08 g/mol |

| CAS Number | 2416146-12-6 |

| Purity | 97% |

The biological activity of pyridine derivatives often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. Studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death while sparing normal cells . The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.

Pharmacological Applications

The compound's unique structure positions it as a candidate for various therapeutic applications, including:

- Antidepressants: Some studies suggest that amine derivatives can influence neurotransmitter systems.

- Antimicrobial Agents: Pyridine derivatives are known for their antibacterial and antifungal properties.

Safety and Toxicology

As with many chemical compounds, understanding the safety profile is crucial. The compound has been classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . It is recommended to handle this compound in controlled environments with appropriate safety measures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride, and how can purity be validated?

- Methodology :

- Synthetic Route : Start with 6-fluoropyridine-2-carbaldehyde. Perform reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. Quench the reaction, isolate the free base via extraction, and convert to the dihydrochloride salt using HCl gas or concentrated HCl in diethyl ether .

- Purification : Recrystallize from ethanol/water or use reverse-phase HPLC. Validate purity via HPLC (≥95% by area) and elemental analysis (C, H, N within ±0.4% of theoretical values).

- Characterization : Confirm structure via / NMR (e.g., pyridinyl proton at δ 8.2–8.5 ppm, methylene protons at δ 3.2–3.5 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H] for CHFN: 155.0725) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Key Techniques :

- NMR Spectroscopy : Use DO or DMSO-d for solubility. Expect splitting patterns due to fluorine coupling (e.g., ~10–15 Hz for pyridinyl protons) .

- FT-IR : Confirm amine hydrochloride stretch (2500–2700 cm) and C-F vibration (1100–1200 cm).

- Mass Spectrometry : Use ESI-MS to detect [M+H] and [M+2H-Cl] ions.

Q. What safety protocols and storage conditions are essential for handling this compound in a laboratory setting?

- Guidelines :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; hygroscopic nature requires inert atmosphere storage (argon or nitrogen) .

- Storage : Store at 4°C in amber vials under desiccant (silica gel). Stability studies suggest decomposition <2% over 12 months under these conditions .

Advanced Research Questions

Q. How can SHELXL refinement address challenges in resolving the crystal structure of this compound, particularly fluorine's electron density effects?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect high-resolution data (θ ≤ 25°) to resolve fluorine's anisotropic displacement parameters .

- Refinement : In SHELXL, apply TWIN/BASF commands for potential twinning. Use restraints for C-F bond distances (1.32–1.35 Å) and isotropic displacement parameters (U) for fluorine. Validate with R < 5% and wR < 12% .

- Contradiction Management : If residual density >0.3 eÅ, check for disorder or solvent masking.

Q. What computational strategies optimize docking studies of this compound with serotonin receptors (e.g., 5-HT)?

- Approach :

- Ligand Preparation : Protonate the amine at physiological pH (pH 7.4) using software like Schrödinger's LigPrep.

- Docking : Use Glide SP or AutoDock Vina with a grid centered on the orthosteric site. Incorporate fluorine's electrostatic potential (Mulliken charges) for accurate halogen bonding .

- Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC values from radioligand binding assays.

Q. How can enantiomeric purity of chiral derivatives be assessed, and what analytical techniques mitigate batch variability?

- Resolution Methods :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10 + 0.1% TFA). Retention times: (R)-enantiomer ~12.3 min, (S)-enantiomer ~14.1 min .

- NMR with Chiral Shift Reagents : Add Eu(hfc) to DO. Observe splitting of methyl protons (Δδ ~0.2 ppm for enantiomers).

- Batch Analysis : Perform circular dichroism (CD) at 220 nm (Δε ≥ 0.5 for ≥98% ee).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values for this compound across enzymatic assays?

- Troubleshooting :

- Assay Conditions : Standardize buffer (e.g., 50 mM Tris-HCl, pH 7.4), temperature (25°C), and cofactors (Mg).

- Orthogonal Assays : Validate via fluorescence polarization (FP) and surface plasmon resonance (SPR).

- Impurity Check : Analyze batches via LC-MS for byproducts (e.g., dehalogenated species).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.